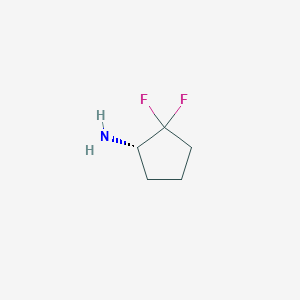
(1S)-2,2-Difluorocyclopentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2,2-Difluorocyclopentan-1-amine is a fluorinated amine compound characterized by a cyclopentane ring with two fluorine atoms and an amine group attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-Difluorocyclopentan-1-amine typically involves the fluorination of cyclopentanone followed by amination. One common method includes:
Fluorination: Cyclopentanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.
Amination: The resulting 2,2-difluorocyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
科学研究应用
(1S)-2,2-Difluorocyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of (1S)-2,2-Difluorocyclopentan-1-amine involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design.
相似化合物的比较
2,2-Difluorocyclopentanone: A precursor in the synthesis of (1S)-2,2-Difluorocyclopentan-1-amine.
Cyclopentanamine: Lacks the fluorine atoms, resulting in different chemical properties.
2-Fluorocyclopentanamine: Contains only one fluorine atom, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical and physical properties. This fluorination enhances its stability, lipophilicity, and potential biological activity, distinguishing it from other cyclopentane derivatives.
属性
分子式 |
C5H9F2N |
|---|---|
分子量 |
121.13 g/mol |
IUPAC 名称 |
(1S)-2,2-difluorocyclopentan-1-amine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(5)8/h4H,1-3,8H2/t4-/m0/s1 |
InChI 键 |
JBXAZJIGJLDLEM-BYPYZUCNSA-N |
手性 SMILES |
C1C[C@@H](C(C1)(F)F)N |
规范 SMILES |
C1CC(C(C1)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


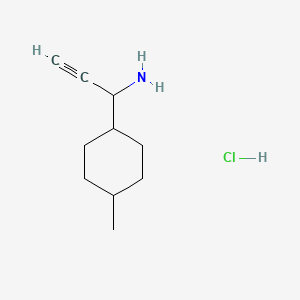

![N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13485270.png)
![3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13485271.png)
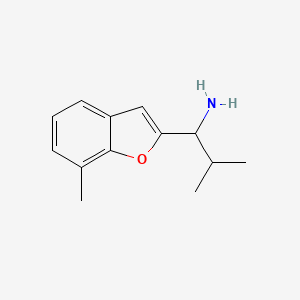
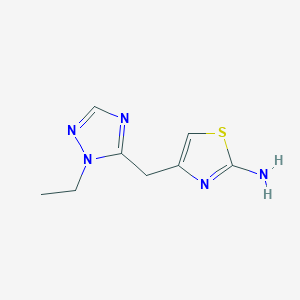
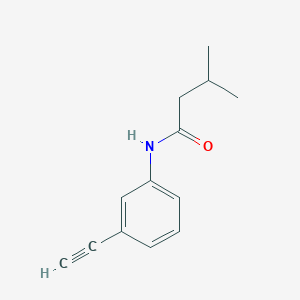

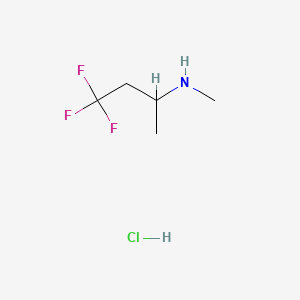
![2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13485327.png)
amine hydrochloride](/img/structure/B13485333.png)

![3-[2-(methylsulfanyl)ethyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13485340.png)

